molecular formula C15H15F3N2O3 B2628912 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2309215-11-8

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2628912
CAS No.: 2309215-11-8
M. Wt: 328.291
InChI Key: RBONFHLHIKZJNV-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a trifluoromethyl group, a pyridine ring, and a furan ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the furan and pyridine rings, followed by the introduction of the trifluoromethyl group and the carboxamide functionality. Common reagents used in these reactions include trifluoromethylating agents, carboxylic acids, and amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group and other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide include other trifluoromethylated pyridine derivatives and furan-containing compounds. Examples include:

  • 6-(trifluoromethyl)pyridine-3-carboxamide
  • 2,5-dimethylfuran-3-carboxamide
  • Trifluoromethylated furan derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c1-8-5-11(9(2)23-8)12(21)7-20-14(22)10-3-4-13(19-6-10)15(16,17)18/h3-6,12,21H,7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBONFHLHIKZJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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